molecular formula C18H26N6O3 B2699988 2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 887872-91-5

2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Cat. No. B2699988
CAS RN: 887872-91-5
M. Wt: 374.445
InChI Key: PHLOSIWWPVCRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, also known as HTI-286, is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit microtubule dynamics, which is essential for cell division. HTI-286 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Imaging Hypoxia in Cancer The study by Komar et al. (2008) evaluated the use of EF5, a compound structurally related to the one , labeled with 18F-fluorine for imaging hypoxia in patients with squamous cell carcinoma of the head and neck. This research highlights the potential of using specific chemical compounds to target and visualize hypoxic tumor environments, which can be crucial for the diagnosis and treatment planning of cancer. The findings suggest that compounds like 2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide could be explored for similar diagnostic applications in oncology (Komar et al., 2008).

Antinociceptive and Antiinflammatory Properties Research conducted by Rouleau et al. (1997) on BP 2-94, a prodrug with a component similar to the compound , demonstrated its antiinflammatory and antinociceptive properties in rodents. This suggests that compounds with intricate imidazole-based structures can play a significant role in developing new therapies for inflammatory diseases and pain management. The study's findings open up possibilities for further exploration of this compound in these therapeutic areas (Rouleau et al., 1997).

Metabolism and Excretion Studies The metabolism and excretion patterns of drugs are critical for understanding their pharmacokinetics and safety profiles. Studies like those on mirabegron by Takusagawa et al. (2012), which investigated the metabolic pathways and excretion of a β3-adrenoceptor agonist, provide insights into how similar compounds are processed in the body. Such research could inform the development of this compound, especially in terms of optimizing its pharmacokinetic properties and ensuring its safe use in clinical settings (Takusagawa et al., 2012).

Biomonitoring for Exposure Assessment Research on the biomonitoring of neonicotinoid insecticides by Song et al. (2020) highlights the importance of detecting and quantifying metabolites in biological samples to assess exposure to hazardous substances. Similar methodologies could be applied to this compound, especially in occupational settings or during clinical trials to monitor exposure levels and ensure safety (Song et al., 2020).

properties

IUPAC Name

2-(6-hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-5-6-7-8-9-22-11(2)12(3)24-14-15(20-17(22)24)21(4)18(27)23(16(14)26)10-13(19)25/h5-10H2,1-4H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOSIWWPVCRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.